Einecs 302-759-6

Description

EINECS compounds are generally cataloged based on commercial relevance, with their risk assessments and toxicity profiles often inferred via computational methods like read-across structure-activity relationships (RASAR) or quantitative structure-activity relationships (QSAR) . These approaches rely on structural similarity (e.g., Tanimoto index ≥70% using PubChem 2D fingerprints) to predict properties or hazards for unlabeled compounds based on labeled analogs .

Properties

CAS No. |

94133-94-5 |

|---|---|

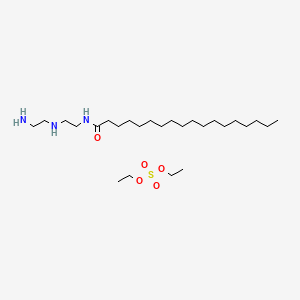

Molecular Formula |

C26H57N3O5S |

Molecular Weight |

523.8 g/mol |

IUPAC Name |

N-[2-(2-aminoethylamino)ethyl]octadecanamide;diethyl sulfate |

InChI |

InChI=1S/C22H47N3O.C4H10O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-3-7-9(5,6)8-4-2/h24H,2-21,23H2,1H3,(H,25,26);3-4H2,1-2H3 |

InChI Key |

FEMUCJXAWWXTAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.CCOS(=O)(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis typically involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product.

Reaction Conditions: These conditions may include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions. The exact conditions depend on the desired purity and yield of the compound.

Chemical Reactions Analysis

Understanding EINECS

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a list of substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. Substances listed in EINECS are considered phase-in substances under the REACH Regulation, which requires registration for substances produced or imported in quantities exceeding 1 ton per year .

Researching Chemical Reactions

To analyze the chemical reactions of a specific compound like "Einecs 302-759-6," you would typically:

-

Identify the Compound : Determine the chemical name, molecular formula, and CAS number of the compound.

-

Literature Review : Consult scientific databases, such as PubChem, CAS Registry, and ECHA, for information on the compound's properties and potential reactions.

-

Reaction Mechanisms : Look for studies or reports detailing the compound's reactivity, including conditions under which it reacts and the products formed.

General Chemical Reaction Analysis

Chemical reactions can be categorized into several types, including:

-

Synthesis Reactions : Two or more substances combine to form a new compound.

-

Decomposition Reactions : A single compound breaks down into simpler substances.

-

Replacement Reactions : One element replaces another in a compound.

Data Tables for Chemical Reactions

While specific data tables for "this compound" are not available, a general table for analyzing chemical reactions might include:

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Synthesis | A + B | C | Heat, Pressure |

| Decomposition | D | E + F | Light, Catalyst |

| Replacement | G + H | I + J | Acidic Medium |

Scientific Research Applications

Einecs 302-759-6 has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological assays and experiments to study its effects on different biological systems.

Medicine: Research may explore its potential therapeutic uses or its role in drug development.

Industry: It is utilized in manufacturing processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism by which Einecs 302-759-6 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Similarity Assessment

- Tanimoto Index : A threshold of ≥70% similarity (via PubChem 2D fingerprints) identifies analogs. For example, 1,387 labeled REACH Annex VI compounds were used to predict hazards for 33,000 EINECS substances, demonstrating broad coverage with minimal labeled data .

- Network Analysis : Figure 7 in evidence 3 illustrates how clustering of EINECS compounds (blue) with labeled Annex VI analogs (red) enables rapid hazard prediction.

Functional and Physicochemical Comparisons

- Bioavailability : ERGO reference substances (28 compounds) were compared with 56,703 EINECS chemicals using bioavailability-related properties (e.g., log Kow, solubility). ERGO compounds covered significant portions of the EINECS domain, highlighting functional overlaps .

- Toxicity Prediction: QSAR models for chlorinated alkanes, mononitrobenzenes, and organothiophosphates (covering ~0.7% of EINECS) use log Kow and structural descriptors to infer acute toxicity .

Comparative Data Tables

Table 1: Structural and Functional Comparison of EINECS 302-759-6 with Analogs

Table 2: Toxicity Prediction Coverage for this compound and Analogs

| Model Type | Labeled Compounds | Coverage of EINECS Chemicals | Accuracy (AUC*) |

|---|---|---|---|

| RASAR (Annex VI) | 1,387 | 33,000 | 0.70–0.81 |

| QSAR (Mononitrobenzenes) | 138 | ~700 | 0.75–0.85 |

*Area Under the Curve (AUC) for ROC analysis.

Key Findings and Limitations

- Structural vs. Functional Similarity : While structural analogs (Tanimoto ≥70%) enable hazard prediction, functional analogs (e.g., similar log Kow) may diverge in toxicity due to metabolic or environmental factors .

- Data Gaps : Only ~54% of EINECS chemicals are classifiable into QSAR-applicable groups, limiting broad predictions .

Q & A

Q. How can researchers confirm the structural identity and purity of EC 302-759-6 for experimental reproducibility?

Methodological Answer:

- Synthesis Verification : Use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, GC-MS) to confirm molecular structure and purity. For novel compounds, elemental analysis and X-ray crystallography are recommended .

- Purity Standards : Report retention times, solvent systems, and detection limits in chromatographic analyses. Cross-reference with established databases (e.g., PubChem, Reaxys) for known compounds .

Q. What are the key physicochemical properties of EC 302-759-6 critical for designing solubility and stability assays?

Methodological Answer:

- Property Profiling : Measure logP (octanol-water partition coefficient), pKa, and melting point. Use dynamic light scattering (DLS) for aggregation behavior in aqueous solutions.

- Stability Screening : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Report degradation products via LC-MS .

Q. How should researchers select appropriate analytical techniques for quantifying EC 302-759-6 in complex matrices?

Methodological Answer:

- Matrix Complexity : For biological samples (e.g., plasma), use protein precipitation or solid-phase extraction (SPE) followed by LC-MS/MS. For environmental samples, employ SPE with UV-Vis detection .

- Validation : Follow ICH guidelines for linearity, accuracy, precision, and limit of detection (LOD) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in EC 302-759-6’s reported bioactivity across different cell lines?

Methodological Answer:

- Hypothesis Testing : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways. Compare dose-response curves across cell lines with varying receptor expression .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., culture conditions, passage number) .

Q. What experimental frameworks are recommended for studying EC 302-759-6’s interaction with non-target proteins in silico and in vitro?

Methodological Answer:

- Computational Modeling : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- High-Throughput Screens : Employ affinity purification-mass spectrometry (AP-MS) for proteome-wide interaction mapping .

Q. How can researchers optimize EC 302-759-6’s stability in formulation studies without altering its pharmacological activity?

Methodological Answer:

- Excipient Screening : Test cyclodextrins, liposomes, or PEGylation. Monitor stability via differential scanning calorimetry (DSC) and Fourier-transform infrared (FTIR) spectroscopy.

- Activity Retention : Validate using in vitro bioassays (e.g., enzyme inhibition) post-formulation .

Q. What statistical approaches are suitable for reconciling contradictory toxicity data of EC 302-759-6 in preclinical models?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies using random-effects models. Adjust for publication bias via funnel plots .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to identify thresholds for adverse effects .

Methodological Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies on EC 302-759-6?

Methodological Answer:

Q. What are common pitfalls in interpreting EC 302-759-6’s pharmacokinetic data, and how to mitigate them?

Methodological Answer:

- Pitfalls : Overlooking species-specific metabolism or protein binding.

- Mitigation : Use physiologically based pharmacokinetic (PBPK) modeling and cross-validate with in vivo studies .

Data Management & Reproducibility

Q. How to ensure raw data from EC 302-759-6 experiments meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

Methodological Answer:

- Metadata Standards : Adopt ISA-Tab format for experimental metadata. Use repositories like Zenodo or Figshare for public access .

- Code Sharing : Provide scripts for data analysis (e.g., R, Python) on GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.